N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide
Description
N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group on one terminal amide and a thiophene ring substituted with a 1-hydroxyethyl moiety on the other. The oxalamide scaffold (N-(C=O)-NH-(C=O)-N) serves as a central pharmacophore, enabling interactions with biological targets such as enzymes or receptors. While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, antimicrobial, and flavor-enhancing applications .
Key structural attributes:
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10(20)14-6-5-13(23-14)7-8-18-15(21)16(22)19-12-4-2-3-11(17)9-12/h2-6,9-10,20H,7-8H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWOKMYLDZSFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 3-fluoroaniline: This can be achieved through the fluorination of aniline using a fluorinating agent such as Selectfluor.
Formation of the thiophene derivative: The thiophene ring can be synthesized via a Paal-Knorr synthesis, starting from 1,4-diketones and elemental sulfur.
Coupling reaction: The 3-fluoroaniline and the thiophene derivative are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxalamide moiety can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Antiviral Oxalamides ()
Compounds 13 , 14 , and 15 from share the oxalamide core but differ in substituents:
- N1-(4-chlorophenyl) : Replaces the 3-fluorophenyl group in the target compound. Chlorine’s larger atomic radius may alter steric interactions compared to fluorine.
- Thiazole rings: Substituted with hydroxyethyl or hydroxymethyl groups, contrasting with the target’s thiophene.
Key Differences :
Flavor-Enhancing Oxalamides ()
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and related analogs (e.g., S5456) are oxalamides approved as umami flavoring agents. These compounds lack aromatic halogens but feature methoxybenzyl and pyridyl groups:
Key Differences :
Antimicrobial Oxalamides ()
The GMC series (e.g., GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) incorporates isoindoline-1,3-dione moieties, linked to antimicrobial activity.
Key Differences :
Metabolic and Toxicological Profiles
- Food additives (S336, No. 1770): Exhibit high safety margins (NOEL = 100 mg/kg/day) due to efficient metabolism via hydrolysis and oxidation .
- Antiviral oxalamides: Limited toxicity data, but stereoisomerism (e.g., compound 15’s 1:1 mixture) may complicate metabolic pathways .
Research Implications and Gaps
- Structural optimization : The target’s thiophene and fluorophenyl groups warrant exploration in antiviral or anticancer contexts, building on and (5-FU analogs).
- Toxicology: CYP inhibition assays (cf.
- Synthesis : Yield optimization may benefit from methods in (stereoselective synthesis) and (thiophene functionalization).
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a fluorophenyl group and a thiophene moiety, suggests it may exhibit diverse pharmacological properties. This article delves into the biological activity of this compound, synthesizing findings from various research studies.
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 350.44 g/mol
- CAS Number : 2034492-17-4
The compound contains functional groups that may influence its biological activity, such as the oxalamide linkage which is known for its role in drug design.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds often exhibit significant antimicrobial properties. In one study, related thiophene oxalamides demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties. Notably, the presence of the hydroxyethyl group could enhance solubility and bioavailability, potentially increasing its effectiveness against pathogens .
Anticancer Potential
The anticancer activity of thiophene-based compounds has been widely documented. For instance, compounds with similar structural motifs have shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Given these precedents, this compound warrants investigation for its potential anticancer effects .
Enzyme Inhibition
Enzyme inhibition studies have revealed that oxalamide compounds can act as effective inhibitors for various enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit alkaline phosphatase and other key enzymes linked to cancer progression and metabolic disorders. This suggests that this compound might similarly interact with specific enzymes, providing a therapeutic avenue for diseases such as diabetes and cancer .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of thiophene derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the thiophene structure enhanced antimicrobial activity significantly. This supports the hypothesis that this compound could be effective against similar bacterial strains .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on related oxalamide compounds revealed substantial cytotoxic effects on various cancer cell lines. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways. Further research is needed to confirm whether this compound exhibits comparable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
